2-Chlorofuro[3,2-d]pyrimidin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3H-furo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O2/c7-6-8-3-1-2-11-4(3)5(10)9-6/h1-2H,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJRTAPOQSBCOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1N=C(NC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 2 Chlorofuro 3,2 D Pyrimidin 4 3h One and Its Derivatives
Established Pathways for the Construction of the Furo[3,2-d]pyrimidin-4(3H)-one Core
The creation of the fused furo[3,2-d]pyrimidine (B1628203) structure is the foundational stage. This is typically achieved through methods that first form a substituted furan (B31954) ring, which is then used to build the adjacent pyrimidinone ring.
Cyclization Reactions for Furo[3,2-d]pyrimidinone Ring Formation
Cyclization reactions are a cornerstone in the synthesis of the furo[3,2-d]pyrimidinone core. A common approach begins with a functionalized furan precursor, such as a 2-aminofuran-3-carbonitrile (B147697) derivative. This intermediate can undergo thermal cyclocondensation to form the pyrimidinone ring. For instance, refluxing a 2-aminofuran derivative with formic acid and acetic anhydride (B1165640) can lead to the formation of the furo[2,3-d]pyrimidinone structure. rsc.org This intramolecular cyclization effectively closes the six-membered pyrimidine (B1678525) ring onto the existing furan scaffold.
Another powerful method involves the Aza-Wittig reaction. In this approach, an iminophosphorane derived from a furan precursor can react with various reagents like isocyanates to form carbodiimides. These intermediates then readily cyclize in the presence of a base to yield the furo[2,3-d]pyrimidin-4(3H)-one core. researchgate.net The versatility of the Aza-Wittig reaction allows for the introduction of various substituents onto the pyrimidine ring during its formation.
Condensation-Based Approaches
Condensation reactions provide an alternative and often efficient route to the furo[3,2-d]pyrimidinone core. These methods typically involve the reaction of multiple components in a single pot. Three-component condensation reactions, for example, can bring together an aldehyde, a source of the pyrimidine backbone like barbituric acid, and a third component like an isocyanide, to construct the fused heterocyclic system in a single step. researchgate.net
A more linear condensation approach involves starting with a pre-formed, functionalized furan. For instance, a 2-chloro-3-cyano pyridine (B92270) can be condensed with ethylglyconate to build a furan ring, which is then further functionalized and cyclized. connectjournals.com A subsequent alkaline hydrolysis, reaction with thionyl chloride, and treatment with ammonium (B1175870) hydroxide (B78521) can yield a bisamide, which undergoes cyclization in the presence of a base like methanolic potassium hydroxide to produce the fused furo[3,2-d]pyrimidin-4(3H)-one core. connectjournals.com
Synthesis of 2-Chlorofuro[3,2-d]pyrimidin-4(3H)-one as a Key Synthetic Intermediate
Once the furo[3,2-d]pyrimidin-4(3H)-one core is established, the next crucial step is the introduction of a chlorine atom at the 2-position. This transformation converts the relatively inert lactam (or its enol tautomer) into a highly reactive cyclic iminochloride, which is a valuable handle for further chemical modifications.
Chlorination Methods Utilizing Phosphorus Oxychloride
The most prevalent and effective method for the chlorination of the furo[3,2-d]pyrimidin-4(3H)-one precursor is treatment with phosphorus oxychloride (POCl₃). connectjournals.cominformahealthcare.com This reaction is a standard procedure for converting hydroxyl-containing heteroaromatic compounds, such as hydroxypyrimidines, into their chloro-derivatives. nih.gov The reaction typically involves heating the substrate in excess POCl₃, often to reflux temperature. connectjournals.comnih.gov The presence of a tertiary amine base, such as N,N-diethylaniline or pyridine, is sometimes used to facilitate the reaction. nih.govoregonstate.edu
The mechanism involves the activation of the carbonyl oxygen of the pyrimidinone by POCl₃, leading to the formation of a phosphorochloridate intermediate. Subsequent attack by a chloride ion and elimination results in the formation of the 2-chloro derivative. Due to the often harsh conditions and the environmental concerns associated with using large excesses of POCl₃, methods have been developed for large-scale chlorinations that use equimolar amounts of the reagent under solvent-free conditions in a sealed reactor. nih.gov
| Starting Material | Reagent | Conditions | Product | Reference |
| Furo[3,2-d]pyrimidin-4(3H)-one Precursor | POCl₃ | Reflux, 30 min | This compound | connectjournals.com |
| Hydroxypyrimidines (General) | POCl₃, Pyridine | 160 °C, 2 hours (Sealed Reactor) | Chloropyrimidines | nih.gov |
| Guanine (Purine Analog) | POCl₃, DMF | 60-90 °C, 8-15 hours | 2-Amino-6-chloropurine | google.com |
Chemical Modifications and Derivatizations at the 2-Chloro Position and Other Sites
The primary synthetic utility of this compound lies in its reactivity as an electrophile. The chlorine atom at the 2-position is an excellent leaving group, making the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide array of functional groups and molecular fragments at this position.
Common derivatizations include reactions with various nucleophiles such as amines, alcohols, and thiols. For example, refluxing the 2-chloro intermediate with functionalized aliphatic or cyclic amines leads to the corresponding 2-amino-furo[3,2-d]pyrimidin-4(3H)-one derivatives. connectjournals.com This reaction is a cornerstone for building molecular diversity from the common chloro-intermediate. Further reactions can be carried out on other parts of the molecule, such as demethylation of a methoxy-substituted derivative using aluminum chloride and ethanethiol, to provide additional points for pharmacological modification. connectjournals.com
The reactivity of the 2-chloro position enables the construction of more complex heterocyclic systems. The chloro group can be displaced by hydrazine (B178648), and the resulting 2-hydrazino intermediate can then be used in subsequent cyclization reactions to form fused triazolo-pyrimidine systems. researchgate.net This highlights the role of this compound as a key building block for creating a diverse library of related heterocyclic compounds for biological screening.
| Reagent/Reaction Type | Position of Modification | Resulting Functional Group/Structure | Reference |
| Aliphatic/Cyclic Amines | 2-position | 2-Amino derivatives | connectjournals.com |
| Hydrazine Hydrate | 2-position | 2-Hydrazino derivative | researchgate.net |
| Morpholine (B109124) / Amino Acid Esters | 4-position (analogous systems) | 4-Morpholino / 4-Amino acid ester derivatives | informahealthcare.com |
| AlCl₃/Ethanethiol | Other sites (e.g., methoxy (B1213986) group) | Demethylation to a hydroxyl group | connectjournals.com |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing halogenated pyrimidines. mdpi.com In the context of this compound, the electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group activates the C-2 position for nucleophilic attack. stackexchange.com This reaction proceeds via a two-step addition-elimination mechanism, involving a high-energy intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is a key factor in determining the reaction's feasibility. stackexchange.com
The chlorine atom at the C-2 position can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. For instance, reactions with primary or secondary amines are commonly used to introduce substituted amino groups, a prevalent moiety in many biologically active molecules. The regioselectivity of SNAr reactions on substituted pyrimidines can be sensitive to the electronic properties of other substituents on the ring. wuxiapptec.com While some recent studies suggest that SNAr reactions on certain heterocyclic systems may proceed through a concerted mechanism rather than a stepwise one, the addition-elimination pathway remains the generally accepted model for most cases. nih.gov The reaction conditions for SNAr typically involve heating the chloropyrimidine with the desired nucleophile in a suitable solvent, often with the addition of a base to neutralize the HCl generated. mdpi.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which involves the reaction of an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base, is particularly effective for modifying the 2-chloro-furo[3,2-d]pyrimidine core. nih.govresearchgate.net This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C-2 position, significantly expanding the structural diversity of the resulting derivatives. researchgate.net
The catalytic cycle of the Suzuki reaction generally involves three key steps: oxidative addition of the palladium(0) catalyst to the chloro-pyrimidine, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. mdpi.com The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and can be optimized for specific substrates. mdpi.com For instance, catalysts like Pd(PPh₃)₄ or systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand are commonly employed. researchgate.net These reactions have been successfully applied to various chloropyrimidine systems, demonstrating their broad utility. nih.gov
Introduction of Diverse Functionalities (e.g., amine, thiadiazole, triazole moieties)
The strategic placement of diverse functional groups on the furo[3,2-d]pyrimidine scaffold is essential for modulating its physicochemical properties and biological activity. The reactivity of the 2-chloro position is leveraged to introduce these functionalities.
Amine Moieties: As discussed under SNAr reactions, the introduction of amine functionalities is straightforward. This allows for the synthesis of a wide range of 2-amino derivatives, which can act as hydrogen bond donors and acceptors, crucial for molecular recognition in biological systems. nih.gov
Thiadiazole Moieties: The 1,3,4-thiadiazole (B1197879) ring is a recognized bioisostere of pyrimidine and is present in numerous pharmacologically active compounds. nih.govmdpi.com Derivatives containing this moiety can be synthesized by first reacting the 2-chlorofuro[3,2-d]pyrimidine (B8052604) with a nucleophile like hydrazine to form a 2-hydrazinyl intermediate. This intermediate can then be cyclized with various reagents, such as carbon disulfide or isothiocyanates, to construct the thiadiazole ring. mdpi.com Alternatively, a pre-formed 2-amino-1,3,4-thiadiazole (B1665364) can be used as a nucleophile in an SNAr reaction to directly attach the heterocycle. nih.gov
Triazole Moieties: The 1,2,4-triazole (B32235) ring is another important heterocyclic motif known for a broad spectrum of biological activities. mdpi.com Similar to thiadiazoles, these can be introduced through multi-step sequences. For example, a 2-hydrazinyl intermediate can be reacted with reagents like formic acid or orthoesters to form the triazole ring. researchgate.net A more direct approach involves the SNAr reaction of 2-chlorofuro[3,2-d]pyrimidine with 1,2,4-triazole itself, typically in the presence of a base. mdpi.com
Emerging and Green Synthetic Methodologies
In line with the principles of green chemistry, there is a growing emphasis on developing synthetic routes that are more efficient, produce less waste, and use less hazardous materials. nih.gov
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules from simple starting materials in a single step, avoiding the need for isolating intermediates. scielo.org.mx This approach enhances atom economy and reduces solvent waste and purification steps. While specific MCRs for this compound are not extensively documented, related furo[2,3-d]pyrimidine (B11772683) and triazolo[4,3-a]pyrimidine systems have been successfully synthesized using this methodology. nih.govmdpi.com For example, a three-component reaction involving an arylglyoxal, an aminouracil, and a barbituric acid derivative has been used to construct the core pyrrolo[2,3-d]pyrimidine structure, a close analogue. scielo.org.mx Such strategies often utilize catalysts to facilitate the cascade of reactions in a regioselective manner. nih.gov
Microwave-Accelerated Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. nih.govresearchgate.net The rapid and uniform heating provided by microwaves can significantly reduce reaction times from hours to minutes. researchgate.netresearchgate.net This technique has been successfully applied to various steps in the synthesis of pyrimidine derivatives, including SNAr and palladium-catalyzed cross-coupling reactions. mdpi.comnih.gov For example, microwave-assisted Suzuki couplings on dichloropyrimidines have been shown to be highly efficient, providing C-4 substituted products in good to excellent yields. mdpi.com Similarly, the synthesis of various fused pyrimidine systems, such as pyrano[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, has been effectively expedited using microwave assistance. researchgate.netresearchgate.net
Biological Activity Profiles and Mechanistic Investigations of Furo 3,2 D Pyrimidin 4 3h One Derivatives
Broad Spectrum of Investigated Biological Activities for Furo[3,2-d]pyrimidinone Scaffolds
Derivatives of the furopyrimidinone core, encompassing both the furo[3,2-d] and furo[2,3-d] isomers, have been explored for a multitude of pharmacological applications. Research has revealed their potential as anticancer, anti-inflammatory, analgesic, antiviral, and antimicrobial agents. researchgate.netresearchgate.netnih.govresearchgate.net
The primary focus of investigation has been on anticancer properties. Numerous studies have synthesized and evaluated novel furo[2,3-d]pyrimidine (B11772683) and benzofuro[3,2-d]pyrimidine derivatives, demonstrating significant cytotoxic effects against various human cancer cell lines, including liver (HepG2), cervical (HeLa), and breast (MCF-7) cancer cells. researchgate.nettandfonline.comrsc.org For instance, a series of furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids were assessed for cytotoxicity, with some compounds showing moderate activity against fibrosarcoma, breast, and lung carcinoma cell lines. nih.gov Another study identified furo[2,3-d]pyrimidine-based chalcones as potent anti-proliferative agents against a panel of 60 human cancer cell lines. rsc.org
Beyond oncology, the anti-inflammatory potential of these scaffolds has been recognized. A series of furano[3,2-d]pyrimidine derivatives were synthesized and optimized as selective spleen tyrosine kinase (Syk) inhibitors, a target relevant for treating rheumatoid arthritis. nih.gov Additionally, pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives have been developed as potent inhibitors of phosphodiesterase type 4 (PDE4), an enzyme implicated in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). nih.gov
The therapeutic potential of these compounds extends to antiviral applications. Acyclic analogues of furo[2,3-d]pyrimidin-2(3H)-one nucleosides have shown activity against varicella-zoster virus (VZV) and human cytomegalovirus (HCMV). nih.gov Furthermore, analgesic properties have been reported for certain fused furo[2,3-d]pyrimidinone derivatives, highlighting the broad therapeutic window of this chemical class. informahealthcare.com
Structure Activity Relationship Sar and Structural Optimization of Furo 3,2 D Pyrimidin 4 3h One Derivatives
Identification of Pharmacophoric Requirements and Key Structural Determinants for Activity
The pharmacophore of a compound series defines the essential spatial arrangement of features necessary for biological activity. For derivatives of the closely related furo[2,3-d]pyrimidine (B11772683) scaffold, which serve as valuable analogs for understanding the furo[3,2-d]pyrimidine (B1628203) core, several key determinants have been identified. nih.gov
Investigations into their role as PI3K/AKT dual inhibitors have highlighted four primary features for activity:
A Hydrogen Bond Accepting (HBA) Group: A feature like a morpholine (B109124) ring is considered crucial for binding with key amino acid residues, such as Val851, in the hinge region of kinases. nih.gov
A Central Heteroaromatic Moiety: The fused furo-pyrimidine system serves as the core scaffold. nih.gov
An Aryl Substituent or Lipophilic Side Chain: The placement of these groups is critical for occupying specific pockets within the target protein. nih.gov
A Hydrogen Bond Donating (HBD) Group: This is another key element for establishing strong interactions with the target. nih.gov
In the context of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives, which expand upon the core furo-pyrimidine structure, specific structural elements have been identified as critical for high affinity as phosphodiesterase type 4 (PDE4) inhibitors. Both gem-dimethylcyclohexyl moieties fused to the pyridine (B92270) ring and the nature of the substituent at the 5-position of the scaffold proved to be key determinants for potent enzyme inhibition. nih.gov These findings underscore the importance of specific lipophilic groups and positional substitutions in defining the activity of this class of compounds.
Impact of Substituent Type and Position on Biological Potency and Selectivity
The type and position of substituents on the furo[3,2-d]pyrimidine scaffold profoundly affect biological potency and selectivity. The electronic and steric properties of these substituents dictate the molecule's ability to fit into a binding site and form favorable interactions.
For instance, in a series of furo[2,3-d]pyrimidine derivatives designed as PI3K/AKT inhibitors, substitution on an aryl ring attached to the core had a significant impact. The presence of electron-donating groups, such as p-tolyl or p-methoxyphenyl, led to a decrease in activity compared to analogs with other substituents. nih.gov Conversely, research on furo[2,3-d]pyrimidine-based chalcones has shown that halogen substituents (e.g., chlorine, bromine) on the B-ring can improve cytotoxic activity against tumor cells compared to methylated or methoxylated analogs. nih.govrsc.org
The position of these substituents is equally critical. In pyrido[2,3-d]pyrimidin-7(8H)-ones, the C4 position has been identified as a key point for chemical diversification to target specific kinases like ZAP-70. mdpi.comnih.gov Traditional synthetic routes have limited the variety of substituents at this position, but modern cross-coupling reactions have enabled the introduction of diverse N-aryl, O-aryl, S-aryl, and other groups, drastically altering the biological activity profile. mdpi.comnih.gov This highlights that even subtle changes in substituent placement can redirect the molecule's targeting capabilities.
The following table summarizes the observed impact of different substituents on the activity of furo[2,3-d]pyrimidine analogs, providing insights applicable to the furo[3,2-d]pyrimidine core.
| Compound Series | Substituent Type | Position | Impact on Activity | Reference |
| Furo[2,3-d]pyrimidine-thiadiazole | Electron-donating groups (e.g., tolyl, methoxyphenyl) | para-position of aryl ring | Decreased PI3K/AKT inhibitory activity | nih.gov |
| Furo[2,3-d]pyrimidine-chalcone | Halogens (e.g., Cl, Br) | B-ring of chalcone | Improved cytotoxicity | nih.gov |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | gem-dimethylcyclohexyl | Fused to pyridine ring | Key for high PDE4 affinity | nih.gov |
Strategies for Lead Optimization through Structural Modifications
Lead optimization is an iterative process of modifying a biologically active compound to improve its properties, including potency, selectivity, and pharmacokinetic profile. youtube.com For furo[3,2-d]pyrimidine derivatives, several strategies are employed.
One common approach is structural simplification , which aims to reduce molecular complexity and weight. This can improve synthetic accessibility and pharmacokinetic properties. nih.gov For example, in the optimization of pyrimidine-based FGFR3 inhibitors, reducing the molecular size of the substituent at the 4-position was a key strategy that led to increased systemic exposure. nih.gov
Another strategy involves the modification of linker regions . Replacing a linker in the 5-position of a pyrimidine (B1678525) scaffold also contributed to improved in vivo properties. nih.gov A ring-opening approach has also been utilized, where a cyclic moiety like a morpholine ring is replaced by an acyclic group to explore new hydrogen bonding interactions with the target enzyme. nih.gov
These modifications are guided by the need to balance improved potency with favorable absorption, distribution, metabolism, and excretion (ADMET) properties. The goal is to refine the lead compound into a candidate that is not only effective but also possesses the necessary characteristics for further development. youtube.com
Bioisosteric and Isosteric Replacements within the Furo[3,2-d]pyrimidine Scaffold
Bioisosteric and isosteric replacements are fundamental strategies in medicinal chemistry used to fine-tune the properties of a lead compound. researchgate.net A bioisostere is a group or molecule that has chemical and physical similarities to another, producing broadly similar biological properties. cambridgemedchemconsulting.com This technique is used to enhance potency, alter selectivity, improve pharmacokinetics, or reduce toxicity.
A notable example in the related furo[2,3-d]pyrimidine class involved a bioisosteric approach where the pyrimidine moiety of a known PI3K inhibitor was replaced with a 1,3,4-thiadiazole (B1197879) pharmacophore. This modification was designed to preserve a critical hydrogen bond interaction with the target AKT1 enzyme. nih.gov Similarly, based on bioisosteric modification strategies, halogens were introduced into furo[2,3-d]pyrimidine-based chalcones to enhance their anticancer activity. nih.gov
Classical bioisosteric replacements often involve exchanging atoms or groups with similar valency and size, as detailed in the table below.
| Original Group | Potential Bioisosteric Replacements |
| -H | -D, -F |
| -Cl | -SH, -CN, PH₂ |
| -Br | -iPr, -CF₃ |
| -CH= | -N= |
| Phenyl | Pyridyl, Thiophene |
| -O- | -CF₂- |
Scaffold hopping is a more advanced form of this strategy, where the entire core of a molecule is replaced with a structurally different scaffold that maintains a similar 3D arrangement of key functional groups. This can lead to the discovery of novel chemical series with improved properties or different intellectual property profiles. researchgate.net
Correlation of Structural Features with Cellular Uptake and Target Engagement
The ultimate biological effect of a compound depends not only on its affinity for the target but also on its ability to reach that target, which involves processes like cellular uptake. Structural features play a crucial role in both aspects.
In the development of pyrimidine derivatives as FGFR3 inhibitors, the introduction of two fluorine atoms into a dimethoxyphenyl ring enhanced inhibitory activity. Molecular dynamics simulations suggested that this modification improved target engagement by allowing a fluorine atom to form a hydrogen bond with the main chain NH moiety of a key amino acid, Asp635. nih.gov Molecular docking studies are frequently used to predict and rationalize these binding modes, revealing how specific substituents on the furo-pyrimidine scaffold interact with amino acid residues in the target's active site. rsc.orgnih.gov
Structural features also influence cellular uptake . The inhibitory effects of certain compounds on human equilibrative nucleoside transporters (ENTs), which mediate the uptake of nucleosides and some drugs, are highly dependent on their structure. For a series of ENT inhibitors, the presence of a halogen substitute on a fluorophenyl moiety was found to be essential for inhibitory activity. frontiersin.org The replacement of a naphthalene (B1677914) group with a benzene (B151609) ring abolished the effect, but further substitution on the benzene ring could restore activity, demonstrating a clear link between specific structural elements and interaction with cellular transport proteins. frontiersin.org
Computational Chemistry and Molecular Modeling in Furo 3,2 D Pyrimidin 4 3h One Research
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this involves docking a ligand (the potential drug molecule) into the binding site of a target protein. Studies on various pyrimidine (B1678525) derivatives utilize this method to understand their mechanism of action. For instance, docking studies on novel tricyclic pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine derivatives were performed to gain insight into their interaction with the VEGFR-2 kinase active site, a key target in cancer therapy. nih.gov Similarly, research on other fused pyrimidine systems has employed docking to elucidate binding modes within enzymes like PI3K/AKT and EGFR, guiding the design of more potent inhibitors. nih.govnih.gov
The primary output of a molecular docking simulation is the prediction of the binding mode, which includes the specific conformation of the ligand and its orientation within the active site. This allows for a detailed analysis of the intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-protein complex.
In a study on pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-8-amine derivatives, docking analysis was performed for the most active compounds to understand the structure-activity relationships that contributed to their antitumor effects. nih.govresearchgate.net For a series of novel furo[2,3-d]pyrimidine (B11772683) derivatives designed as PI3K/AKT dual inhibitors, molecular docking and subsequent molecular dynamics simulations revealed an improved binding pattern with key amino acids in the target binding sites, corroborating their potent biological activity. nih.gov These analyses are crucial for rational drug design, allowing researchers to modify the ligand's structure to enhance favorable interactions and, consequently, its inhibitory potency.
Table 1: Predicted Interactions of Furo-pyrimidine Analogs with Target Proteins This table is representative of data from analogous compounds to illustrate typical docking study outcomes.
| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | VEGFR-2 | Cys919, Asp1046 | Hydrogen Bond |
| Furo[2,3-d]pyrimidine | PI3Kα | Val851, Lys802 | Hydrogen Bond, Hydrophobic |
| Furo[2,3-d]pyrimidine | AKT-1 | Lys179, Thr211 | Hydrogen Bond, Electrostatic |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the biological activity of a series of compounds with their physicochemical properties or structural features, known as molecular descriptors. The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds.
A QSAR study was conducted on a series of furopyrimidine and thienopyrimidine derivatives to investigate their activity as VEGFR-2 inhibitors. nih.gov Using multiple linear regression (MLR) and artificial neural network (ANN) methods, the study successfully built models that could predict the inhibitory activity based on calculated molecular descriptors. nih.gov The high statistical quality of the models (e.g., R² values of 0.889 for MLR and 0.998 for ANN) indicated their strong predictive power, providing valuable insights into the structural requirements for potent VEGFR-2 inhibition. nih.gov
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by considering the 3D properties of molecules. These methods calculate steric and electrostatic fields (and in CoMSIA, also hydrophobic, hydrogen bond donor, and acceptor fields) around a set of aligned molecules. The variations in these fields are then correlated with changes in biological activity.
The output is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For example, a CoMFA model established from a 3D-QSAR study of furo[2,3-d]pyrimidinone derivatives suggested that a bulkier and more electro-positive group at the C-2 position of the ring system would be preferable for improved bioactivity. researchgate.net This provides a clear, visual guide for designing next-generation compounds with enhanced potency.
In Silico ADMET Profiling (Absorption, Distribution, Metabolism, Excretion aspects)
Before a compound can become a drug, it must possess favorable pharmacokinetic properties. In silico ADMET profiling uses computational models to predict these properties, including Absorption, Distribution, Metabolism, Excretion, and Toxicity. This early-stage screening helps to identify and eliminate compounds that are likely to fail later in development due to poor ADMET characteristics.
Studies on various pyrimidine derivatives, including furo[2,3-d]pyrimidines, routinely include ADMET profiling. nih.govresearchgate.net These analyses predict parameters such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism. researchgate.net For a series of novel furo[2,3-d]pyrimidines, ADMET-related data were crucial in identifying a hit compound as a potential COVID-19 drug candidate worthy of further in vitro and in vivo studies. nih.gov
Table 2: Representative In Silico ADMET Predictions for Furo-pyrimidine Analogs This table contains illustrative data based on typical ADMET screening results for this class of compounds.
| Parameter | Predicted Property | Significance in Drug Development |
|---|---|---|
| Absorption | High Human Intestinal Absorption | Indicates good potential for oral bioavailability. |
| Distribution | Low Blood-Brain Barrier Penetration | Suggests the compound is less likely to cause central nervous system side effects. |
| Metabolism | Non-inhibitor of CYP2D6 | Reduces the risk of adverse drug-drug interactions. |
| Excretion | Predicted Renal OCT2 Substrate | Provides insight into the likely mechanism of clearance from the body. |
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt by rotation about single bonds. For a flexible molecule, understanding its preferred conformations and the energy barriers between them is critical. The collection of all possible conformations and their corresponding energies forms the molecule's potential energy landscape.
This analysis is fundamental to molecular modeling as it helps identify the low-energy, biologically active conformation that is responsible for binding to a target protein. While specific conformational analysis studies on 2-Chlorofuro[3,2-d]pyrimidin-4(3H)-one are not documented, this process is an essential prerequisite for robust docking and 3D-QSAR studies. By understanding the molecule's flexibility and energetic preferences, researchers can ensure that the conformations used in subsequent modeling are realistic, leading to more accurate predictions of binding affinity and activity.
Computational Approaches for Exploring Allosteric Sites
Allosteric modulators are molecules that bind to a site on a protein other than the primary (orthosteric) active site. This binding event causes a conformational change that alters the protein's activity. Allosteric sites are attractive drug targets because they are often less conserved across protein families, offering a route to more selective drugs with fewer side effects. researchgate.net
Computational methods are increasingly used to discover these often-hidden sites. frontiersin.org Techniques like molecular dynamics simulations can reveal transient pockets that open up on a protein's surface, which can then be assessed for "druggability." Research has linked the furo[3,2-d]pyrimidine (B1628203) scaffold to allosteric modulation. mdpi.com Furthermore, computational studies on the isomeric furo[2,3-d]pyrimidines have explored their potential as modulators of putative allosteric hotspots in viral proteases, demonstrating the utility of these approaches in identifying novel mechanisms of action for this chemical class. nih.gov
Future Directions and Research Perspectives for 2 Chlorofuro 3,2 D Pyrimidin 4 3h One and Analogs
Development of Novel Furo[3,2-d]pyrimidin-4(3H)-one Architectures
The versatility of the furo[3,2-d]pyrimidine (B1628203) core structure is a significant advantage for the development of new chemical entities. Future synthetic efforts will likely focus on creating more diverse and complex molecular architectures to explore new chemical space and improve pharmacological profiles. One promising avenue is the use of one-pot, multi-component reactions to generate novel derivatives efficiently. researchgate.net This approach allows for the rapid assembly of complex molecules from simple starting materials, accelerating the discovery of new drug-like compounds. nih.gov
Researchers are also exploring the synthesis of hybrid molecules that combine the furo[3,2-d]pyrimidine scaffold with other established pharmacophores. For example, combining the furopyrimidine core with a 1,3,4-thiadiazole (B1197879) moiety has been investigated to enhance anticancer potential by targeting multiple cellular processes. nih.gov Another area of development involves the creation of more complex fused-ring systems, such as pyrido[3',2':4,5]furo[3,2-d]pyrimidines, which have shown promise as potent inhibitors of enzymes like phosphodiesterase type 4 (PDE4) and PI3 kinase. nih.govnih.gov These expanded ring systems offer new vectors for substitution, allowing for fine-tuning of potency and selectivity. The synthesis of new 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones, structurally related analogs, has also been achieved through convenient one-pot reactions, encouraging the preparation and evaluation of more derivatives as potential anti-cancer agents. nih.gov
Exploration of Underexplored Biological Targets and Pathways
While furo[3,2-d]pyrimidine analogs have been extensively studied as kinase inhibitors, there remains a vast landscape of other potential biological targets to be explored. The structural resemblance to purines suggests that these compounds could interact with a wide range of enzymes and receptors involved in cellular signaling, metabolism, and proliferation.
Currently, known targets for furopyrimidine derivatives include:
Kinases: Phosphoinositide 3-kinases (PI3K), Akt, Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2) are key targets in cancer therapy. nih.govrsc.orgnih.govrsc.org
Other Enzymes: Dihydrofolate reductase (DHFR), thymidylate synthase (TS), Poly (ADP-ribose) polymerase-1 (PARP-1), and phosphodiesterase type 4 (PDE4) have also been identified as targets. nih.govnih.govnih.gov
Future research should aim to screen diverse libraries of furo[3,2-d]pyrimidinone derivatives against a broader panel of biological targets. This could uncover novel activities in areas beyond oncology, such as inflammatory diseases, neurodegenerative disorders, and infectious diseases. For instance, nonclassical furo[2,3-d]pyrimidine (B11772683) antifolates have been synthesized as potential inhibitors of DHFRs from opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii, which are relevant in immunocompromised patients. nih.gov The scaffold's proven activity against various targets underscores its potential for developing new therapeutics for a wide range of conditions. researchgate.netresearchgate.net
| Target Class | Specific Target | Therapeutic Area | Reference |
|---|---|---|---|
| Kinase | PI3K/Akt | Cancer | nih.govrsc.org |
| Kinase | EGFR (WT & T790M) | Cancer | nih.gov |
| Kinase | CDK2 | Cancer | rsc.org |
| Enzyme | PARP-1 | Cancer | nih.gov |
| Enzyme | DHFR/TS | Cancer, Infectious Disease | nih.gov |
| Enzyme | PDE4 | Inflammation (Asthma, COPD) | nih.gov |
Integration of Advanced Synthetic and Computational Methodologies
The synergy between advanced synthetic chemistry and computational modeling is revolutionizing drug discovery. For the furo[3,2-d]pyrimidinone scaffold, this integration can accelerate the design-synthesize-test cycle, leading to the more rapid identification of lead compounds. Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations are crucial for understanding how these molecules interact with their targets. researchgate.netnih.gov
For instance, molecular docking and dynamics have been used to elucidate the binding patterns of novel furo[2,3-d]pyrimidine derivatives with key amino acids in the PI3K and AKT-1 binding sites. nih.gov Similarly, 3D-QSAR and pharmacophore modeling can help identify the key structural features required for biological activity, guiding the design of more potent inhibitors. mdpi.com These in-silico studies help prioritize which compounds to synthesize, saving time and resources. researchgate.net The use of virtual screening against databases like the ZINC database, guided by a pharmacophore hypothesis, can identify new potential hits for further development. mdpi.com This rational design approach, supported by powerful computational tools, is essential for optimizing the therapeutic potential of the furo[3,2-d]pyrimidinone core.
Design of Multi-Targeted Ligands Based on the Furo[3,2-d]pyrimidinone Core
Complex multifactorial diseases like cancer and Alzheimer's disease have spurred a shift from the "one drug, one target" paradigm towards the development of multi-target-directed ligands (MTDLs). nih.gov The furo[3,2-d]pyrimidinone scaffold is an ideal starting point for designing such agents due to its ability to be decorated with various functional groups, allowing for simultaneous interaction with multiple biological targets.
The concept has already been demonstrated with the development of dual inhibitors. For example, classical antifolate analogs based on the furo[2,3-d]pyrimidine ring system were designed as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). nih.gov Another study focused on creating dual PI3K/AKT inhibitors by combining the furopyrimidine scaffold with other pharmacophores. rsc.org The future in this area lies in the rational design of single molecules that can modulate several key nodes in a disease pathway. For complex conditions like Alzheimer's, a single MTDL could potentially inhibit acetylcholinesterase, glycogen synthase kinase-3β (GSK-3β), and amyloid-β aggregation. nih.gov Applying this strategy to the furo[3,2-d]pyrimidinone core could yield novel therapeutics with enhanced efficacy and a reduced likelihood of drug resistance.
Elucidation of Detailed Molecular Mechanisms in Disease Models
To translate promising in vitro activity into clinical success, a deep understanding of a compound's molecular mechanism of action is essential. Future research on furo[3,2-d]pyrimidinone analogs must move beyond primary enzyme inhibition assays to detailed investigations in relevant cellular and in vivo disease models.
This involves studying downstream cellular effects, such as the ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govrsc.org For example, mechanistic studies have revealed that certain benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives, which are structurally related, inhibit PARP-1 activity, leading to an accumulation of DNA damage and promotion of apoptosis through the mitochondrial pathway. nih.gov Similarly, potent pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been shown to arrest the cell cycle and significantly increase levels of caspase-3, a key executioner of apoptosis. nih.gov Further studies using xenograft models in animals are also critical to evaluate in vivo efficacy and link target engagement to therapeutic outcomes. nih.gov These detailed mechanistic insights are crucial for validating the therapeutic hypothesis and guiding the clinical development of novel furo[3,2-d]pyrimidinone-based drug candidates.
Q & A
Q. What are the standard protocols for synthesizing 2-Chlorofuro[3,2-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized for yield?
A common synthesis route involves chlorination of the corresponding pyrimidinone precursor using phosphorus oxychloride (POCl₃) in toluene with triethylamine (Et₃N) as a base at 100°C . Optimization includes:
- Temperature control : Maintaining 100°C ensures complete chlorination while minimizing side reactions.
- Solvent selection : Toluene is preferred over polar solvents to reduce hydrolysis of POCl₃.
- Stoichiometry : A 2:1 molar ratio of POCl₃ to pyrimidinone precursor maximizes yield. Post-reaction, quenching with ice-water and neutralization with NaHCO₃ improves purity. Yield can reach 85–90% under optimized conditions .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the chloro substituent (δ ~7.5–8.0 ppm for aromatic protons) and fused furopyrimidine core.
- IR spectroscopy : A strong C=O stretch (~1680–1700 cm⁻¹) and C-Cl vibration (~550–600 cm⁻¹) validate functional groups .
- High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ at m/z 211.02 for C₇H₃ClN₂O₂) .
- X-ray crystallography (if crystalline): Resolves bond angles and confirms fused bicyclic structure .
Q. How can researchers assess the solubility and stability of this compound under different experimental conditions?
Methodological steps include:
- Solubility profiling : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy to measure absorbance at λ_max (~280 nm) .
- Thermal stability : TGA/DSC analysis to determine decomposition temperatures (>200°C typical for fused heterocycles) .
- Hydrolytic stability : Incubate in PBS at 37°C for 24–72 hours and monitor degradation via HPLC .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data across studies involving this compound derivatives?
Contradictions often arise from assay variability or impurity-driven artifacts. Mitigation strategies include:
- Standardized bioassays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and positive controls (e.g., staurosporine for IC₅₀ comparisons) .
- Purity validation : Ensure >95% purity via HPLC before testing .
- Dose-response curves : Perform triplicate experiments with non-linear regression analysis to calculate reliable EC₅₀/IC₅₀ values .
Q. How can computational modeling be integrated with experimental data to predict interaction mechanisms with biological targets?
A combined approach involves:
- Molecular docking : Use AutoDock Vina to screen against targets like kinases or GPCRs, focusing on halogen bonding (Cl···π interactions) .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions) .
- Free energy calculations : MM-PBSA/GBSA methods quantify binding affinities (ΔG < −7 kcal/mol suggests high potency) .
Q. What methodologies are employed to establish structure-activity relationships (SAR) for halogenated pyrimidinone derivatives?
SAR studies require:
- Systematic substitution : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at C-2/C-6 positions to modulate activity .
- Biological testing : Compare IC₅₀ values across derivatives in enzyme inhibition assays (e.g., COX-2 or EGFR kinase) .
- 3D-QSAR modeling : Build CoMFA/CoMSIA models using steric/electrostatic descriptors to predict activity cliffs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
